molecular formula C12H20N2O B13305756 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol

4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol

Cat. No.: B13305756
M. Wt: 208.30 g/mol
InChI Key: PIHDRWKNKZZJJA-UHFFFAOYSA-N
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Description

4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H20N2O It features a pyridine ring attached to an ethylamino group, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of pyridine-2-ethylamine with 1-bromopentanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyridine-2-ethylamine attacks the bromine atom of 1-bromopentanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a shorter carbon chain.

    4-{[1-(Pyridin-2-yl)ethyl]amino}hexan-1-ol: Similar structure but with a longer carbon chain.

    4-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Similar structure but with an even shorter carbon chain.

Uniqueness

4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific carbon chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-(1-pyridin-2-ylethylamino)pentan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(6-5-9-15)14-11(2)12-7-3-4-8-13-12/h3-4,7-8,10-11,14-15H,5-6,9H2,1-2H3

InChI Key

PIHDRWKNKZZJJA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC(C)C1=CC=CC=N1

Origin of Product

United States

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